Galanthamine hydrochloride
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Overview
Description
Galanthamine hydrochloride is a tertiary alkaloid derived from the bulbs and flowers of various plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis), Caucasian snowdrop (Galanthus caucasicus), and red spider lily (Lycoris radiata) . It is primarily known for its role as a reversible inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This property makes it valuable in the treatment of mild to moderate Alzheimer’s disease and other memory impairments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Galanthamine hydrochloride can be synthesized through various methods. One notable method involves an eleven-step synthesis starting from commercially available materials . This process includes key steps such as the Mitsunobu reaction and intramolecular Heck reaction, leading to the formation of narwedine, an immediate precursor to galanthamine .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources followed by purification. A patented method includes soaking raw fine powder in aqueous alkali solution, followed by supercritical liquid extraction using CO2 . The extracts are then dissolved in aqueous hydrochloric acid, filtered, and subjected to column chromatography for further purification .
Chemical Reactions Analysis
Types of Reactions
Galanthamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reductive amination is a key step in its synthesis.
Substitution: It can participate in substitution reactions, such as the Mitsunobu reaction.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include iodinated isovanillin derivatives, 2-cyclohexen-1-ol derivatives, and various oxidizing agents . Conditions often involve elevated temperatures and the use of solvents like THF (tetrahydrofuran) and chloroform .
Major Products
The major products formed from these reactions include narwedine and its derivatives, which are further processed to yield this compound .
Scientific Research Applications
Galanthamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Galanthamine hydrochloride exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . This enhances cholinergic neuron function and signaling, which is crucial for cognitive processes such as memory and learning . Additionally, it acts as an allosteric modulator of nicotinic acetylcholine receptors, further boosting acetylcholine’s effects .
Comparison with Similar Compounds
Similar Compounds
Rivastigmine: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used acetylcholinesterase inhibitor with a similar mechanism of action.
Uniqueness
Galanthamine hydrochloride is unique due to its dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors . This dual action enhances its therapeutic efficacy compared to other acetylcholinesterase inhibitors .
Properties
CAS No. |
5072-47-9 |
---|---|
Molecular Formula |
C17H22ClNO3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO3.ClH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 |
InChI Key |
USUHXXKCHSBMOS-XPSHAMGMSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Cl |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Cl |
Related CAS |
122584-15-0 |
Origin of Product |
United States |
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